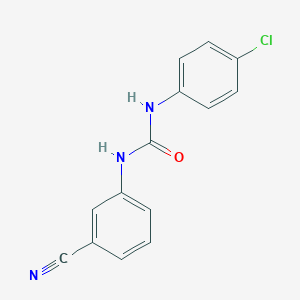

1-(4-Chlorophenyl)-3-(3-cyanophenyl)urea

Description

Significance of Urea (B33335) Functionality in Bioactive Molecules

The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is a fundamental building block in a vast array of bioactive compounds and clinically approved drugs. mdpi.comnih.gov Its significance in medicinal chemistry stems from its unique electronic and structural properties. The urea moiety can act as both a hydrogen bond donor, through its N-H groups, and a hydrogen bond acceptor, via its carbonyl oxygen. itmedicalteam.pl This dual capacity allows it to form strong and specific hydrogen bonding interactions with biological targets, such as the amino acid residues within the active sites of enzymes and receptors. nih.gov These interactions are crucial for molecular recognition and are often the basis for the compound's biological activity and potency.

Overview of Diarylurea Derivatives in Drug Discovery

Diarylurea derivatives, which feature a urea core substituted with two aromatic rings, represent a particularly important class of compounds in drug discovery. This scaffold is present in numerous therapeutic agents with diverse biological activities, including antithrombotic, antimalarial, antibacterial, and anti-inflammatory properties. However, it is in the field of oncology that diarylureas have made one of their most significant impacts. itmedicalteam.pldundee.ac.uk

Many diarylurea derivatives function as potent inhibitors of protein kinases, enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. mdpi.comnih.gov By blocking the activity of specific kinases that are overactive in cancer cells, these compounds can halt tumor growth and progression. The diarylurea moiety is particularly effective at binding to the ATP-binding site of kinases, often in a specific conformation known as the "DFG-out" state, where it can establish key hydrogen bonds and hydrophobic interactions. itmedicalteam.plresearchgate.net

A prime example of a successful diarylurea drug is Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. semanticscholar.org The success of Sorafenib has spurred the development of numerous other diarylurea-based kinase inhibitors, some of which are currently in clinical trials or have been approved for various cancers. dundee.ac.uk The versatility of the diarylurea scaffold allows for extensive chemical modification of the two aryl rings, enabling chemists to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

Research Rationale for 1-(4-Chlorophenyl)-3-(3-cyanophenyl)urea

While specific research findings for the compound This compound are not extensively available in publicly accessible scientific literature, the rationale for its investigation can be inferred from the well-established principles of medicinal chemistry and the known activities of structurally related diarylurea compounds.

The general structure of This compound combines key pharmacophoric elements that are frequently found in potent enzyme inhibitors, particularly kinase inhibitors. The 4-chlorophenyl group is a common substituent in many kinase inhibitors, where the chlorine atom can occupy a specific hydrophobic pocket within the enzyme's active site, contributing to binding affinity.

The 3-cyanophenyl moiety is also of significant interest. The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its inclusion can influence the electronic properties of the aromatic ring and provide additional interaction points with the target protein. The "meta" substitution pattern of the cyano group is a common strategy in drug design to orient functional groups in a specific vector to optimize binding.

Given the established role of diarylureas as kinase inhibitors, it is highly probable that the research rationale for synthesizing and studying This compound was to explore its potential as an inhibitor of one or more protein kinases implicated in diseases such as cancer or inflammatory disorders. The combination of the 4-chlorophenyl and 3-cyanophenyl rings represents a specific arrangement of substituents that medicinal chemists would systematically investigate to understand the structure-activity relationship (SAR) of this class of compounds and to potentially discover new drug candidates with improved properties. The synthesis of such a compound would typically involve the reaction of 4-chlorophenyl isocyanate with 3-aminobenzonitrile (B145674).

Properties

Molecular Formula |

C14H10ClN3O |

|---|---|

Molecular Weight |

271.7 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-3-(3-cyanophenyl)urea |

InChI |

InChI=1S/C14H10ClN3O/c15-11-4-6-12(7-5-11)17-14(19)18-13-3-1-2-10(8-13)9-16/h1-8H,(H2,17,18,19) |

InChI Key |

DQTNTQPYAZWWTJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)C#N |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)C#N |

Origin of Product |

United States |

Biological Activities and Pharmacological Assessment of 1 4 Chlorophenyl 3 3 Cyanophenyl Urea Analogs

Overview of Reported Bioactivities for Diarylurea Scaffolds

The diarylurea motif is a significant pharmacophore in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. mdpi.com This structural scaffold is particularly prominent in the development of anticancer agents, largely due to its ability to act as a hinge-binder for various protein kinases. mdpi.com The urea (B33335) linkage, with its hydrogen bond donor (NH) and acceptor (C=O) capabilities, allows these molecules to effectively bind to the active sites of several enzymes and receptors. mdpi.com Consequently, diarylureas are well-established as tyrosine kinase inhibitors. nih.gov Beyond oncology, the diarylurea framework has been incorporated into compounds exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiviral, antimalarial, and anti-inflammatory properties. mdpi.comnih.gov Their versatility makes them a privileged structure in drug discovery, serving as a template for agents targeting cardiovascular diseases, drug addiction, and immunological disorders. nih.govacs.org

Specific Biological Activities Associated with 1-(4-Chlorophenyl)-3-(3-cyanophenyl)urea Derivatives

Derivatives based on the diarylurea scaffold have been identified as significant allosteric modulators of the cannabinoid CB1 receptor. nih.govnih.gov The CB1 receptor, a G-protein-coupled receptor (GPCR) highly expressed in the central nervous system, is a key component of the endocannabinoid system and a therapeutic target for numerous disorders. nih.gov Allosteric modulators offer an alternative to traditional orthosteric ligands, providing a mechanism to temper CB1 signaling rather than simply blocking or activating it, which may help avoid adverse effects seen with orthosteric antagonists. acs.orgresearchgate.net

Research into diarylurea analogs, such as PSNCBAM-1 (1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea), has provided a foundation for understanding their structure-activity relationships (SAR). nih.gov These compounds have been shown to act as negative allosteric modulators (NAMs) or allosteric antagonists in functional assays, reducing the maximal effect (Emax) of CB1 agonists like CP55,940. nih.gov While functioning as antagonists in functional assays, these molecules paradoxically enhance the binding of CB1 agonists in radioligand binding studies. nih.govacs.org

SAR studies have explored modifications at the phenyl ring positions. For the phenyl ring attached to the urea nitrogen distal to the core, substitutions at the 4-position are tolerated, with a preference for electron-withdrawing functionalities. acs.org Notably, an analog featuring a 4-cyano group in place of the 4-chloro group demonstrated the highest potency in both CB1 calcium mobilization and radioligand binding assays, highlighting the significance of this specific substitution. acs.org

Table 1: Cannabinoid Receptor (CB1) Allosteric Modulator Activity of Diarylurea Analogs This table summarizes the potency of various diarylurea analogs in a CB1 calcium mobilization assay, measuring their ability to inhibit the effect of the CB1 agonist CP55,940. Data is extracted from structure-activity relationship studies.

| Compound Analog (Modification from lead structure) | IC₅₀ (nM) acs.org |

| PSNCBAM-1 (4-chloro) | 32.5 |

| 29 (4-cyano) | 27.4 |

| 30 (4-trifluoromethyl) | 49.3 |

| 31 (4-nitro) | 129 |

| 32 (4-bromo) | 158 |

| 33 (4-fluoro) | 260 |

The diarylurea scaffold is a well-known structural feature of numerous kinase inhibitors. mdpi.com The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is common in various cancers. nih.govmdpi.com Consequently, targeting the key nodes of this pathway—PI3K, AKT, and mTOR—is a major focus of anticancer drug development. nih.gov

Studies have identified 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway in breast cancer. nih.gov This research indicates that the specific arrangement of substituted phenyl rings around the central urea moiety is conducive to kinase inhibition. While not focusing on a 3-cyanophenyl substitution specifically, the work establishes that diarylureas with a 4-chlorophenyl group can effectively target this pathway. nih.gov Other research has focused on developing diarylurea inhibitors for specific kinases like the cardiac-specific kinase TNNI3K, while engineering selectivity against other kinases such as VEGFR2 and B-Raf. acs.org This demonstrates the tunability of the diarylurea scaffold to achieve desired selectivity profiles.

Table 2: Inhibition of PI3K/Akt/mTOR Pathway by Diarylurea Derivatives This table shows the inhibitory concentrations of selected diarylurea compounds against key components of the PI3K/Akt/mTOR pathway and their anti-proliferative effect on a breast cancer cell line.

| Compound | PI3Kα IC₅₀ (μM) nih.gov | mTOR IC₅₀ (μM) nih.gov | MCF-7 GI₅₀ (μM) nih.gov |

| Compound 7f | 0.046 | 0.031 | 0.015 |

| Compound 7h | 0.027 | 0.018 | 0.010 |

| Compound 7j | 0.019 | 0.012 | 0.007 |

Note: The specific structures for compounds 7f, 7h, and 7j are detailed in the source publication and represent complex diarylurea derivatives.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular hydrolase that catalyzes the rate-limiting first step in tryptophan metabolism. mdpi.comsemanticscholar.org Its overexpression in the tumor microenvironment leads to immunosuppressive effects, making it a significant target for cancer immunotherapy. mdpi.com Phenyl urea derivatives have been designed and evaluated as selective IDO1 inhibitors. mdpi.com

In these studies, a series of compounds were synthesized and tested for their ability to inhibit IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO). mdpi.com Several phenyl urea derivatives showed potent and selective inhibition of IDO1, with IC₅₀ values in the sub-micromolar range, and no significant activity against TDO. mdpi.com The structure-activity relationship studies highlighted that the presence of a carboxylic acid group was critical for binding activity. semanticscholar.org The synthesis of these inhibitors often involves the use of 4-chlorophenyl isocyanate, resulting in final compounds that contain the 1-(4-chlorophenyl)urea substructure, directly relevant to the core compound of interest. semanticscholar.org These findings underscore the potential for this compound analogs to function as IDO1 hydrolase inhibitors.

Table 3: IDO1 Inhibitory Activity of Phenyl Urea Derivatives This table presents the half-maximal inhibitory concentrations (IC₅₀) for phenyl urea derivatives against the IDO1 enzyme. These compounds were found to be selective, showing no inhibitory activity against the TDO enzyme.

| Compound | IDO1 IC₅₀ (μM) mdpi.com |

| i12 | 0.1 |

| i23 | 0.6 |

| i24 | 0.1 |

| Epacadostat (Reference) | 0.076 |

Note: The specific structures for compounds i12, i23, and i24 are detailed in the source publication. mdpi.comsemanticscholar.org

Enzyme Inhibition Profiling

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. explorationpub.com The inhibition of HDACs has emerged as a promising strategy in cancer therapy, as it can lead to the re-expression of tumor suppressor genes. nih.govnih.gov Structurally diverse compounds, including various urea derivatives, have been investigated as HDAC inhibitors (HDACi). nih.govnih.gov The general pharmacophore model for HDAC inhibitors often includes a zinc-binding group (ZBG), a linker region, and a capping group that interacts with the surface of the enzyme. nih.gov

Aryl urea-containing compounds have been identified as modest, non-selective inhibitors of HDACs. nih.gov However, the introduction of specific substituents to the urea linkage can significantly enhance both the potency and selectivity for particular HDAC isoforms. nih.gov For instance, the development of branched linker groups on the urea scaffold has led to the discovery of potent and highly selective HDAC6 inhibitors. nih.gov These inhibitors have demonstrated the ability to decrease the growth of tumor cells, such as in melanoma. nih.gov

While direct studies on the HDAC inhibitory activity of this compound are not extensively documented in the reviewed literature, the structural motif of a disubstituted urea is present in known HDAC inhibitors. The 4-chlorophenyl and 3-cyanophenyl groups can be considered as capping groups that will influence the interaction with the catalytic tunnel of the HDAC enzyme. The potential of these compounds as HDAC inhibitors is an area for further investigation, with a focus on determining their potency and isoform selectivity.

Table 1: Examples of Urea-Based HDAC Inhibitors and their Activity

| Compound/Class | Key Structural Features | Reported Activity | Citations |

| Aryl Urea Derivatives | General aryl urea scaffold | Modest, non-selective HDAC inhibition | nih.gov |

| Branched Linker Urea Derivatives | Substituents on the urea nitrogen | Increased potency and selectivity for HDAC6 | nih.gov |

| Uracil-Based Hydroxamates | Uracil as a connecting unit | Low nanomolar HDAC inhibitory activity | nih.gov |

This table is for illustrative purposes to show the relevance of the urea scaffold in HDAC inhibition and is based on findings from related compound classes.

Anti-proliferative and Cytotoxic Evaluations

The anti-proliferative and cytotoxic effects of phenylurea derivatives have been extensively studied against various cancer cell lines. A number of these compounds have demonstrated significant activity, suggesting their potential as anticancer agents.

A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and screened against the NCI-60 human cancer cell line panel. nih.gov Certain compounds within this series, particularly those with a 4-hydroxymethylpiperidine moiety, exhibited broad-spectrum anti-proliferative activity. nih.gov Notably, some derivatives displayed lethal effects on specific melanoma, renal cancer, and breast cancer cell lines. nih.gov Two compounds from this series showed superior potency compared to paclitaxel (B517696) in 21 different cancer cell lines and gefitinib (B1684475) in over 30 cancer cell lines, highlighting their potential as lead compounds for the development of broad-spectrum anticancer agents. nih.gov

In another study, 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives were investigated for their activity against breast cancer. These compounds were designed to simultaneously inhibit the PI3K/Akt/mTOR and Hedgehog signaling pathways, which are crucial in breast cancer progression and drug resistance. nih.gov The discovery of molecules that can target multiple pathways is a significant strategy in cancer therapy. nih.gov

Furthermore, 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas were identified as potent inhibitors of Chk1 kinase, with IC50 values in the low nanomolar range. nih.gov These compounds were shown to potentiate the anti-proliferative effects of doxorubicin (B1662922) in HeLa cells and camptothecin (B557342) in SW620 cells. nih.gov This suggests a role for these urea derivatives in overcoming drug resistance by abrogating cell cycle checkpoints. nih.gov

The cytotoxicity of substituted phenolic compounds, which are structurally related to the breakdown products of some phenylureas, has also been evaluated. springernature.com These compounds have shown to induce cell death in melanoma cell lines, potentially through mechanisms involving DNA damage and inhibition of cell metabolism. springernature.com

Table 2: Anti-proliferative Activity of Selected Phenylurea Analogs

| Compound Series | Cancer Cell Lines | Key Findings | Citations |

| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)ureas | NCI-60 panel | Broad-spectrum activity; some compounds more potent than paclitaxel and gefitinib. | nih.gov |

| 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)ureas | Breast cancer | Inhibition of PI3K/Akt/mTOR and Hedgehog pathways. | nih.gov |

| 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas | HeLa, SW620 | Potent Chk1 kinase inhibitors; potentiate effects of chemotherapy. | nih.gov |

This table summarizes the anti-proliferative findings for different series of phenylurea analogs.

Antimicrobial and Parasitic Activity Assessments

The investigation into the antimicrobial and antiparasitic properties of phenylurea derivatives has revealed promising candidates for the development of new therapeutic agents. The urea functional group is a key structural feature in several biologically active compounds.

A series of urea derivatives were synthesized and shown to possess strong antibacterial activity. nih.gov Specifically, compounds such as 1-(5-bromo-2-hydroxybenzyl)-1-(4-fluorophenyl)-3-phenylurea and 1-(5-bromo-2-hydroxybenzyl)-1-(4-chlorophenyl)-3-phenylurea were identified as potent inhibitors of E. coli FabH, a key enzyme in bacterial fatty acid biosynthesis. nih.gov The inhibition of this enzyme is an attractive target for new antibacterial drugs due to its conservation across various bacterial species. nih.gov

In a separate line of research, phenylaminonaphthoquinones, which can be synthesized from phenylamines, have been evaluated for their antibacterial and antiparasitic activities. mdpi.com Several of these compounds exhibited significant activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to or better than the reference cephalosporin (B10832234) antibiotics. mdpi.com Furthermore, some of these derivatives displayed potent antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. mdpi.com

While direct screening data for this compound was not found in the reviewed literature, the documented activity of structurally related compounds containing chlorophenyl and cyanophenyl moieties suggests that this class of molecules warrants investigation for potential antimicrobial and antiparasitic effects. The screening of such compounds against a panel of pathogenic bacteria and parasites could unveil novel therapeutic leads.

Table 3: Antimicrobial and Antiparasitic Activity of Related Compounds

| Compound Class | Target Organism(s) | Reported Activity | Citations |

| Urea Derivatives | E. coli | Potent inhibitors of FabH enzyme. | nih.gov |

| Phenylaminonaphthoquinones | S. aureus, P. falciparum | Significant antibacterial and antiplasmodial activity. | mdpi.com |

This table highlights the antimicrobial and antiparasitic potential of compound classes related to this compound.

In Vitro Pharmacological Characterization Techniques

A variety of in vitro pharmacological assays are employed to characterize the mechanism of action of novel compounds. The following sections describe techniques that are particularly relevant for the assessment of this compound and its analogs, especially in the context of their potential interaction with G-protein coupled receptors (GPCRs).

Calcium Mobilization Assays

Calcium mobilization assays are a fundamental tool in drug discovery for studying the functional activity of GPCRs that signal through the Gq or Gi pathways. nih.govnih.gov These assays measure changes in intracellular calcium concentration following receptor activation. nih.gov The principle involves loading cells expressing the target receptor with a calcium-sensitive fluorescent dye. nih.gov Upon ligand binding and receptor activation, calcium is released from intracellular stores, leading to an increase in fluorescence that can be detected in real-time. nih.govnih.gov

This technique is highly versatile and can be used to identify agonists, antagonists, and allosteric modulators of GPCRs. nih.gov For instance, 3-(4-chlorophenyl)-1-(phenethyl)urea analogs have been characterized as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor using calcium mobilization assays. nih.gov The assay allows for the determination of compound potency (e.g., IC50 or EC50 values) in a high-throughput format. nih.gov

Table 4: Principles of Calcium Mobilization Assays

| Assay Component | Function |

| GPCR-expressing cells | Provides the biological target for the compound. |

| Calcium-sensitive dye | Binds to intracellular calcium and fluoresces upon binding. |

| Test compound | Potential agonist, antagonist, or allosteric modulator of the GPCR. |

| Fluorescence plate reader | Detects and quantifies the change in fluorescence over time. |

This table outlines the key components and their roles in a typical calcium mobilization assay.

Radioligand Binding Assays

Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its receptor. nih.gov These assays are widely used to characterize receptor-ligand interactions and can provide quantitative data on receptor density (Bmax) and ligand affinity (Kd or Ki). nih.gov The basic principle involves incubating a biological sample containing the receptor of interest with a radiolabeled ligand. nih.gov

There are three main types of radioligand binding assays:

Saturation assays: Used to determine the Bmax and Kd of a radioligand by incubating the receptor with increasing concentrations of the radioligand. nih.gov

Competition assays: Used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding to the receptor. nih.gov

Kinetic assays: Measure the rates of association (kon) and dissociation (koff) of a radioligand, from which the Kd can also be calculated. nih.gov

The binding of urea and thiourea (B124793) functionalized molecules to various anions has been studied, demonstrating the utility of binding assays in characterizing interactions involving the urea moiety. frontiersin.org For novel compounds like this compound, radioligand binding assays would be essential to identify and characterize its molecular targets.

Table 5: Parameters Determined from Radioligand Binding Assays

| Parameter | Description | Assay Type |

| Kd (dissociation constant) | A measure of the affinity of a ligand for its receptor. | Saturation, Kinetic |

| Ki (inhibition constant) | A measure of the affinity of a competing unlabeled ligand. | Competition |

| Bmax (maximum binding capacity) | The total number of receptors in a given sample. | Saturation |

| kon (association rate constant) | The rate at which a ligand binds to its receptor. | Kinetic |

| koff (dissociation rate constant) | The rate at which a ligand dissociates from its receptor. | Kinetic |

This table defines the key parameters obtained from different types of radioligand binding assays.

GTPγS and cAMP Assays

GTPγS and cAMP assays are functional assays used to study the activation of G-protein coupled receptors (GPCRs). These assays provide information about the intracellular signaling pathways that are modulated by a ligand.

The GTPγS binding assay measures the activation of G-proteins following ligand binding to a GPCR. In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the α-subunit of the G-protein. The assay uses a non-hydrolyzable analog of GTP, [35S]GTPγS, which binds to the activated G-protein. The amount of bound [35S]GTPγS is proportional to the extent of G-protein activation and can be quantified by scintillation counting. This assay has been used to characterize the activity of urea-based compounds at GPCRs. nih.gov

The cAMP assay is used to measure the activity of GPCRs that are coupled to adenylyl cyclase, the enzyme responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Gs-coupled receptors stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels, while Gi-coupled receptors inhibit the enzyme, resulting in a decrease in cAMP. nih.gov Changes in cAMP levels can be measured using various methods, including competitive immunoassays or reporter gene assays. nih.gov The results of cAMP assays often show a strong correlation with those obtained from GTPγS binding assays. nih.gov

Table 6: Comparison of GTPγS and cAMP Assays

| Assay | Principle | Information Obtained | Relevant GPCRs |

| GTPγS Binding | Measures the binding of a non-hydrolyzable GTP analog to activated G-proteins. | Direct measure of G-protein activation by an agonist. | Most GPCRs |

| cAMP Assay | Measures changes in the intracellular concentration of the second messenger cAMP. | Functional response of GPCRs coupled to adenylyl cyclase. | Gs and Gi coupled GPCRs |

This table compares the principles and applications of GTPγS and cAMP assays in GPCR research.

Structure Activity Relationship Sar Studies of 1 4 Chlorophenyl 3 3 Cyanophenyl Urea Derivatives

Systematic Substituent Effects on Biological Potency and Selectivity

The 4-chlorophenyl group is a critical component of the 1-(4-chlorophenyl)-3-(3-cyanophenyl)urea scaffold, and modifications at this position have significant effects on biological activity. Studies have shown that substitution at the 4-position of this phenyl ring is generally preferred for favorable interactions with the biological target. acs.org

When the 4-chloro substituent is replaced with other groups, a range of activities is observed. For instance, replacing the chlorine with a hydrogen atom, resulting in an unsubstituted phenyl ring, leads to a five-fold decrease in activity, highlighting the importance of a substituent at this position. acs.org The introduction of various electron-withdrawing groups at the 4-position has been explored to understand the electronic requirements for activity. Potent activity is maintained with substituents like fluoro and cyano groups. acs.org Specifically, the 4-fluoro and 4-cyano analogs have been shown to exhibit potencies similar to the parent 4-chloro compound. acs.org

Conversely, the introduction of electron-donating groups has also been investigated. While a 4-methoxy group resulted in potency similar to the unsubstituted analog, more significant electron-donating groups or bulky substituents can be detrimental to activity. nih.gov For example, a 4-methylsulfonyl group, which is larger, led to a loss of activity. nih.gov This suggests that both electronic properties and the size of the substituent at the 4-position are key determinants of biological potency.

Table 1: Effect of Substitutions on the 4-Chlorophenyl Moiety on Biological Activity

| R (Substitution at 4-position) | Relative Potency | Reference |

|---|---|---|

| -Cl (Parent Compound) | High | acs.org |

| -H | 5-fold decrease | acs.org |

| -F | Similar to -Cl | acs.org |

| -CN | Similar to -Cl | acs.org |

| -OCH3 | Similar to -H | nih.gov |

| -SO2CH3 | Inactive | nih.gov |

The 3-cyanophenyl moiety is another key structural feature where modifications can significantly modulate biological activity. The position of the cyano group on the phenyl ring is important. For instance, a 3-cyano analog was found to have a modest enhancement in potency over a 4-cyano analog in one series of compounds. nih.gov

Replacing the cyano group with other substituents has also been explored. For example, reduction of the cyano group to an aminomethyl group has been performed to investigate the impact of introducing a basic functionality. uliege.be The electronic nature of the substituent on this ring plays a crucial role. The introduction of electron-withdrawing groups is often a strategy to enhance activity. For example, derivatives with trifluoromethyl groups have been synthesized and evaluated. mdpi.comnih.gov

Furthermore, the entire 3-cyanophenyl ring can be replaced with other aromatic or heteroaromatic systems to explore different binding interactions. The goal of these modifications is to identify substituents and ring systems that can optimize interactions with the target protein, thereby improving potency and selectivity.

Table 2: Effect of Modifications on the 3-Cyanophenyl Moiety on Biological Activity

| Modification | Observation | Reference |

|---|---|---|

| Positional Isomer (4-cyano) | Modestly lower potency compared to 3-cyano | nih.gov |

| Reduction of -CN to -CH2NH2 | Altered physicochemical properties | uliege.be |

| Introduction of -CF3 | Investigated for enhanced activity | mdpi.comnih.gov |

The urea (B33335) linker (-NH-C(=O)-NH-) is a central component of the molecule, and its integrity is often crucial for activity, likely due to its ability to form key hydrogen bonds with the target. However, some modifications have been explored. One common variation is the replacement of the oxygen atom with a sulfur atom to form a thiourea (B124793) derivative. mdpi.comresearchgate.net This change alters the hydrogen bonding capacity and the electronic properties of the linker.

In some instances, the urea moiety is incorporated into a more constrained ring system or is replaced by other bioisosteres to improve metabolic stability or to alter the conformational preferences of the molecule. The synthesis of analogs with different linkers helps to understand the spatial and electronic requirements of this part of the molecule for optimal biological activity. For example, the synthesis of 1-(2-adamantyl)-3-(4-cyanophenyl)urea represents a significant modification of the typical diaryl urea structure. nih.gov

Impact of Electronic and Steric Properties on Activity

The biological activity of this compound derivatives is highly dependent on the interplay of electronic and steric properties of the substituents.

Steric Effects: The size and shape of the substituents (steric factors) are also critical. Bulky substituents can be detrimental to activity, likely due to steric hindrance that prevents the molecule from adopting the optimal conformation for binding to its target. For example, the replacement of a 4-chloro group with a larger 4-methylsulfonyl group resulted in a loss of activity. nih.gov This indicates that there are specific spatial constraints within the binding site of the target protein. The preference for substitution at the 4-position of the chlorophenyl ring also suggests a defined binding pocket that can accommodate substituents at this position. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For diaryl urea derivatives, QSAR studies have been employed to develop predictive models that can guide the design of new, more potent analogs. nih.gov

These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a mathematical relationship between these descriptors and the observed biological activity. The selected descriptors in QSAR models for diaryl ureas often relate to properties such as size, degree of branching, aromaticity, and polarizability, indicating their importance for inhibitory activity. nih.gov

Different machine learning algorithms, such as multiple linear regression and support vector machines, have been used to create robust QSAR models. nih.gov These models can predict the activity of unsynthesized compounds, which helps in prioritizing which derivatives to synthesize and test, thereby accelerating the drug discovery process. preprints.org The insights gained from QSAR models, combined with molecular docking studies, can provide a detailed understanding of the key interactions between the inhibitors and their biological target, further aiding in the rational design of novel compounds. nih.gov

Mechanistic Investigations and Target Engagement for 1 4 Chlorophenyl 3 3 Cyanophenyl Urea Derivatives

Elucidation of Molecular Mechanisms of Action

Investigating the molecular mechanism of action for a potential drug candidate is a foundational step in its preclinical development. For derivatives of 1-(4-Chlorophenyl)-3-(3-cyanophenyl)urea, this involves a combination of cell-based assays and the analysis of key signaling pathways to understand how these compounds exert their anti-cancer effects.

Cell-based assays are crucial for determining the physiological response of cancer cells to a chemical compound. Two of the most important outcomes measured are the induction of apoptosis (programmed cell death) and arrest of the cell cycle, both of which are desirable effects for an anti-cancer agent.

Studies on structurally related 1,3-diarylurea derivatives have demonstrated potent bioactivity. For instance, in a study focusing on a series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives, a representative compound, designated as 9i, was shown to induce apoptosis significantly in T47D and MDA-MB-231 breast cancer cells. nih.gov The induction of apoptosis is a key mechanism for eliminating malignant cells. nih.gov This process can be quantified using techniques like flow cytometry with Annexin V staining, which identifies cells in the early stages of apoptosis. nih.gov

Cell cycle analysis, also commonly performed using flow cytometry, reveals at which phase of the cell division cycle (e.g., G1, S, G2/M) a compound exerts its effects. nih.govnih.gov An arrest at a specific checkpoint can prevent cancer cells from proliferating. nih.gov For example, an increase in the Sub-G1 cell population is often indicative of apoptosis. nih.gov Research has shown that various compounds can induce cell cycle arrest, a mechanism that is a focal point of investigation for novel therapeutics. nih.gov

| Cell Line | Assay Type | Observed Effect | Reference |

|---|---|---|---|

| T47D (Breast Cancer) | Apoptosis Assay | Remarkable induction of apoptosis | nih.gov |

| MDA-MB-231 (Triple-Negative Breast Cancer) | Apoptosis Assay | Remarkable induction of apoptosis | nih.gov |

| MDA-MB-231 (Triple-Negative Breast Cancer) | Transwell Migration Assay | Significant inhibition of cell migration | nih.gov |

To understand the molecular drivers of the observed cellular effects, researchers investigate the compound's impact on critical intracellular signaling pathways that control cell growth, proliferation, and survival. nih.govmdpi.com

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancers, making it a prime target for therapeutic intervention. nih.govresearchgate.net This pathway is crucial for regulating cell growth, metabolism, and survival. nih.govyoutube.com Mechanistic studies on the aforementioned diarylurea derivative, compound 9i, demonstrated that it could effectively inhibit the PI3K/Akt/mTOR signaling pathway. nih.gov This inhibition was confirmed by observing a decrease in the phosphorylation of Akt and S6K, a downstream effector of mTOR. nih.gov

The RAS-RAF-MEK-ERK pathway (also known as the MAPK pathway) is another central signaling cascade that transmits signals from cell surface receptors to regulate gene expression related to proliferation, differentiation, and survival. nih.govnih.govyoutube.com The aberrant activation of this pathway, often through mutations in RAS or RAF genes, is a hallmark of many cancers. nih.govnih.gov This pathway has extensive crosstalk with the PI3K/Akt/mTOR pathway, and in some cancers, dual inhibition of both pathways is considered a promising strategy to overcome drug resistance. nih.govnih.gov While direct inhibition of the RAS-RAF-MEK-ERK pathway by this compound derivatives is a subject for further investigation, the known importance of urea-based compounds as kinase inhibitors makes this a plausible area of inquiry. nih.gov

| Pathway | Key Protein Kinases | Primary Function in Pathway | Reference |

|---|---|---|---|

| PI3K/Akt/mTOR | PI3K (Phosphoinositide 3-kinase) | Generates PIP3, a second messenger that recruits and activates Akt. | nih.govyoutube.com |

| Akt (Protein Kinase B) | Central node that phosphorylates numerous substrates to promote cell survival, growth, and proliferation. | nih.govnih.gov | |

| mTOR (mammalian Target of Rapamycin) | Integrates signals to control protein synthesis, cell growth, and metabolism. | nih.govresearchgate.net | |

| RAS-RAF-MEK-ERK | RAF (e.g., B-RAF, C-RAF) | Serine/threonine kinases that are activated by RAS and phosphorylate MEK. | nih.govnih.gov |

| MEK (MAPK/ERK Kinase) | Dual-specificity kinases that phosphorylate and activate ERK. | mdpi.comnih.gov | |

| ERK (Extracellular signal-regulated kinase) | Phosphorylates a wide range of cytoplasmic and nuclear targets to regulate transcription and cellular processes. | nih.govyoutube.com |

Target Identification and Validation Methodologies

Identifying the direct molecular target(s) of a compound is essential for understanding its mechanism of action and for rational drug development. A variety of advanced techniques are employed to pinpoint and validate these protein-drug interactions.

Affinity-based proteomics is a powerful technique used to identify the specific proteins that a small molecule interacts with within the complex environment of a cell. scispace.comnih.gov In this approach, a chemical probe is synthesized by modifying the compound of interest (e.g., a derivative of this compound) to include a reactive group and an affinity tag. This probe is then immobilized on a solid support, such as beads. rsc.orgnih.gov

When a cell lysate is passed over these beads, proteins that have an affinity for the compound will bind to it. rsc.org After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. nih.gov This method has been successfully used to identify the targets of various kinase inhibitors. scispace.comnih.gov For instance, pull-down experiments using analogues of the drug lapatinib (B449) reproducibly identified its primary target, the Epidermal Growth Factor Receptor (EGFR). nih.gov

Once a potential protein target has been identified, its role in the drug's mechanism must be validated. Genetic manipulation techniques are the gold standard for this purpose. nih.gov

CRISPR/Cas9: This revolutionary gene-editing tool allows for the precise and permanent removal (knock-out) of the gene that codes for the putative target protein. nih.govnih.gov If knocking out the target gene phenocopies the effects of the drug (e.g., causes the same level of cell death or proliferation arrest), it provides strong evidence that the compound acts through this target. nih.gov

RNA interference (RNAi): This method uses small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to degrade the messenger RNA (mRNA) of the target protein, thereby preventing its synthesis (knock-down). nih.gov Similar to CRISPR, if reducing the target protein's level mimics the drug's effect or confers resistance to the drug, it validates the protein as a genuine target. Both RNAi and CRISPR are widely used to screen and validate functional genes in many biological systems. nih.gov

To gain a broader, unbiased view of a compound's cellular impact, researchers employ expression profiling techniques. These methods measure the global changes in gene or protein expression following drug treatment.

Transcriptomics: Typically using methods like RNA-sequencing (RNA-Seq), this approach quantifies the expression levels of all genes in the genome. By comparing the transcriptomes of treated versus untreated cells, researchers can identify which genes are up- or down-regulated, providing clues about the affected biological pathways.

Proteomics: Using mass spectrometry-based techniques, this approach identifies and quantifies thousands of proteins in a cell. This provides a direct look at the changes in the proteins that execute cellular functions.

The data from these "omics" studies are then subjected to bioinformatic analysis to identify enriched pathways and biological processes, which can help build a comprehensive model of the compound's mechanism of action and validate the findings from more targeted approaches. scispace.com

Enzymatic Assays for Target Activity Confirmation (e.g., Trypanothione (B104310) Reductase, Signal Peptidases)

The validation of potential drug candidates targeting specific enzymes is a critical step in the drug discovery pipeline. For derivatives of this compound, enzymatic assays are essential to confirm their inhibitory activity against putative targets such as Trypanothione Reductase (TR) and Signal Peptidases. While specific enzymatic data for this compound is not extensively available in public literature, the activity of structurally related diaryl urea (B33335) and other compounds against these enzymes provides a framework for understanding their potential mechanism of action.

Trypanothione Reductase (TR) Inhibition

Trypanothione reductase is a key enzyme in the antioxidant defense system of trypanosomatid parasites, making it a validated drug target for diseases like leishmaniasis and Chagas' disease. nih.govnih.gov The enzyme is absent in humans, offering a pathway for selective toxicity against the parasites. nih.gov Inhibition of TR disrupts the parasite's ability to manage oxidative stress, leading to cell death. mdpi.com

High-throughput screening (HTS) campaigns are often employed to identify novel TR inhibitors. nih.gov A common method for this is a photometric assay that measures the rate of NADPH oxidation, which is coupled to the reduction of the substrate trypanothione disulfide (T[S]₂) and a chromogenic substance like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). nih.gov The primary screen of a large compound library can identify initial hits that inhibit TR activity by a certain threshold, often 50% or more, at a specific concentration (e.g., 25 μM). nih.gov The potency of these hits is then quantified by determining their half-maximal inhibitory concentration (IC₅₀) values through dose-response assays. nih.gov

While direct enzymatic data for this compound is scarce, studies on other urea and diaryl derivatives highlight the potential of this chemical class. For instance, a high-throughput screen identified several classes of TR inhibitors, and subsequent structure-activity relationship (SAR) studies on a piperidine (B6355638) thiourea (B124793) hit showed that the urea analogue had no activity, indicating the importance of the sulfur moiety in that specific scaffold. nih.gov However, other research has demonstrated that various diaryl urea derivatives can act as potent inhibitors of different enzymes, suggesting the core structure is a valid pharmacophore. nih.gov

Research on diaryl sulfide (B99878) derivatives, which share structural similarities with diaryl ureas, has provided specific inhibitory data against Leishmania infantum TR (LiTR). One such study identified a potent inhibitor, RDS 777, with a high affinity for the enzyme.

Table 1: Inhibitory Activity of Selected Compounds against Trypanothione Reductase

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

| RDS 777 | L. infantum TR | 29.43 researchgate.net | 0.25 researchgate.net | Competitive nih.gov |

| Compound 2b | L. infantum TR | 65.0 mdpi.com | - | Not specified |

| Mepacrine | T. cruzi TR | - | 5 - 43 acs.org | Competitive acs.org |

This table presents data for compounds structurally related or relevant to the discussion of Trypanothione Reductase inhibition, as specific data for this compound is not available.

Kinetic analyses are crucial to understand the mechanism of inhibition. For example, the diaryl sulfide inhibitor RDS 777 was found to be a competitive inhibitor of TR with respect to trypanothione disulfide, meaning it binds to the same active site as the natural substrate. nih.gov X-ray crystallography studies further revealed that this inhibitor binds to key catalytic residues in the active site of L. infantum TR. researchgate.net

Signal Peptidase Inhibition

Bacterial type I signal peptidases (SPases) are essential for the secretion of proteins across the cytoplasmic membrane, making them an attractive target for novel antibiotics. nih.gov These enzymes cleave the N-terminal signal peptides from precursor proteins after they have been translocated. nih.gov The inhibition of SPase leads to the accumulation of unprocessed proteins in the membrane, which is ultimately lethal to the bacterium. nih.gov

Inhibitors of SPase are often peptide-based, mimicking the natural substrate. However, non-peptidic inhibitors, including those with urea scaffolds, have also been investigated. The evaluation of SPase inhibitors typically involves in vitro assays using the purified enzyme and a synthetic substrate. The activity of the enzyme can be monitored using various detection methods, including fluorescence resonance energy transfer (FRET) or by analyzing the cleavage products using chromatography or mass spectrometry.

While there is no specific data linking this compound to SPase inhibition, the general principle of targeting this enzyme with small molecules is well-established. For instance, arylomycin derivatives have been studied for their ability to inhibit SPase, and understanding their mechanism has guided the design of more potent analogues. nih.gov

The search for novel, non-peptidic SPase inhibitors is an active area of research. Given the established role of the diaryl urea moiety as a privileged structure in binding to various enzymes, it represents a potential starting point for the design of new SPase inhibitors. nih.gov

Computational Chemistry and Molecular Modeling of 1 4 Chlorophenyl 3 3 Cyanophenyl Urea

Ligand-Protein Interaction Analysis (e.g., Docking Simulations)

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structural basis of inhibition and for structure-based drug design. For phenylurea compounds, docking studies have been instrumental in elucidating their binding modes with various protein targets.

Docking simulations for a closely related series of N-aryl-N'-(3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)ureas, which includes a N-3-cyanophenyl derivative, were performed to investigate their interaction with sirtuin 1 and 2 (SIRT1/2), members of the histone deacetylase (HDAC) class III family. nih.gov These simulations revealed key interactions within the enzyme's binding site that are likely shared by 1-(4-Chlorophenyl)-3-(3-cyanophenyl)urea due to structural similarities.

The primary interactions governing the binding of such urea-based inhibitors typically involve:

Hydrogen Bonding: The urea (B33335) moiety is a potent hydrogen bond donor and acceptor. The two N-H groups can act as donors, while the carbonyl oxygen acts as an acceptor, forming critical hydrogen bonds with amino acid residues in the protein's active site. For instance, in studies of other urea derivatives, these interactions are consistently observed with the protein backbone or specific polar residues. jppres.com

Hydrophobic Interactions: The aromatic rings—the 4-chlorophenyl and 3-cyanophenyl groups—engage in hydrophobic and aromatic (π-π or T-shaped) stacking interactions with nonpolar residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. nih.govnih.gov

Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen, further stabilizing the ligand-protein complex.

These simulations allow for the calculation of a docking score, which estimates the binding affinity (e.g., in kcal/mol). Compounds with lower (more negative) docking scores are predicted to have higher binding affinities. mdpi.com The insights from these docking studies are invaluable for optimizing lead compounds by suggesting chemical modifications that could enhance binding affinity and selectivity.

Table 1: Example of Predicted Interactions for a Phenylurea Scaffold from Docking Simulations

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Asp154 | Hydrogen Bond (with N-H) | 2.1 |

| Gly155 | Hydrogen Bond (with C=O) | 2.5 |

| Leu88 | Hydrophobic | 3.8 |

| Phe158 | π-π Stacking | 4.2 |

| Gln123 | Halogen Bond (with Cl) | 3.1 |

Molecular Dynamics Simulations for Binding Conformation and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, accounting for the flexibility of both the ligand and the protein. nih.govnih.gov MD simulations are employed to assess the stability of the docked conformation and to refine the binding mode. jppres.commdpi.com

For potential inhibitors like this compound, an MD simulation would typically be run for tens to hundreds of nanoseconds. nih.govmdpi.com Key parameters analyzed during the simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains stably bound within the active site. jppres.com Fluctuations in the ligand's RMSD can indicate its mobility within the binding pocket.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein. Analysis of the RMSF of active site residues can reveal how the protein adapts to the presence of the ligand.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking is tracked over the course of the simulation. Stable hydrogen bonds that are maintained for a high percentage of the simulation time are considered crucial for binding affinity. mdpi.com

Studies on related inhibitor-protein complexes have shown that MD simulations can confirm the stability of the initial docking pose and provide a more accurate estimation of the binding free energy, corroborating the initial predictions from docking scores. mdpi.commdpi.com

Table 2: Key Parameters from a Hypothetical MD Simulation

| Parameter | Value | Interpretation |

|---|---|---|

| Ligand RMSD | 1.5 ± 0.3 Å | Stable binding within the pocket |

| Protein Backbone RMSD | 2.1 ± 0.4 Å | No major conformational changes |

| Key H-Bond Occupancy | > 85% | Crucial hydrogen bonds are maintained |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the intrinsic electronic and structural properties of a molecule. researchgate.net These calculations are independent of a biological target and focus solely on the molecule itself.

The electronic properties of this compound can be elucidated through analysis of its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO: The HOMO represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons.

LUMO: The LUMO is the lowest energy orbital that can accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more polarizable and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

DFT calculations can precisely compute the energies of these orbitals and map their electron density distributions. For phenylurea derivatives, the HOMO is often localized on the electron-rich phenyl rings, while the LUMO may be distributed across the urea linkage and electron-withdrawing groups. nih.gov

Table 3: Example of Computed Electronic Properties for a Phenylurea Analog

| Property | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.85 | Electron-donating capability |

| LUMO Energy | -1.75 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.10 | Index of chemical reactivity |

The this compound molecule possesses several rotatable bonds, particularly the C-N bonds of the urea bridge. This flexibility allows the molecule to adopt various conformations. Computational conformational analysis is used to identify the low-energy, stable conformations of the molecule.

By systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy at each step, an energy landscape can be generated. This landscape reveals the global minimum energy conformation (the most stable structure) as well as other local minima and the energy barriers between them. This information is critical for understanding which conformation is most likely to be biologically active. DFT calculations have been successfully used to determine the preferred conformations and rotational barriers for similar urea-containing compounds. researchgate.net

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, which can then be used to validate experimental data.

Infrared (IR) Spectra: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov The resulting computed IR spectrum, showing characteristic peaks for functional groups like N-H stretching, C=O stretching, and C≡N stretching, can be compared with experimental IR spectra to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectra: It is also possible to compute the chemical shifts (δ) for ¹H and ¹³C atoms. researchgate.net These predicted NMR spectra serve as a valuable reference for the interpretation of experimental results, helping to assign specific signals to the correct atoms in the molecule.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features required for a molecule to be biologically active. researchgate.net A pharmacophore model for an inhibitor like this compound would typically consist of features such as:

Hydrogen Bond Donors (the N-H groups)

Hydrogen Bond Acceptors (the carbonyl oxygen and the nitrile nitrogen)

Aromatic Rings (the two phenyl rings)

Hydrophobic features

Once a pharmacophore model is generated, it can be used as a 3D query to perform a virtual screening of large chemical databases. nih.govplos.org This process rapidly filters millions of compounds to identify those that match the pharmacophore's spatial arrangement of features. nih.gov The resulting "hit" compounds are then subjected to further analysis, such as molecular docking and biological testing, to identify novel scaffolds with the potential for similar biological activity. nih.govmdpi.com This approach has been successfully applied in the discovery of inhibitors for various targets, including kinases and proteases. nih.govnih.gov

Table 4: Key Pharmacophore Features for a Phenylurea Scaffold

| Feature Type | Number of Features | Role in Binding |

|---|---|---|

| Hydrogen Bond Donor | 2 | Interaction with polar residues |

| Hydrogen Bond Acceptor | 2 | Interaction with polar residues |

| Aromatic Ring | 2 | π-stacking and hydrophobic interactions |

| Hydrophobic Center | 1 | van der Waals contacts |

Advanced Analytical Characterization Techniques for 1 4 Chlorophenyl 3 3 Cyanophenyl Urea

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum for 1-(4-Chlorophenyl)-3-(3-cyanophenyl)urea is expected to show distinct signals corresponding to the protons on the two separate aromatic rings and the urea (B33335) linkage. The protons on the 4-chlorophenyl ring typically appear as a pair of doublets due to symmetry, while the protons on the 3-cyanophenyl ring exhibit a more complex splitting pattern. The two N-H protons of the urea group would appear as singlets, although their chemical shift can be variable and dependent on the solvent and concentration.

Expected ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Urea N-H (2H) | 8.5 - 9.5 | Two broad singlets |

| 3-Cyanophenyl H-2 | ~7.9 | Singlet or triplet |

| 3-Cyanophenyl H-4, H-6 | ~7.5 - 7.7 | Multiplet |

| 3-Cyanophenyl H-5 | ~7.4 | Triplet |

| 4-Chlorophenyl H-2', H-6' | ~7.5 | Doublet |

Note: This is a predictive table. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes the urea carbonyl carbon, the cyano carbon, and the twelve aromatic carbons. The chemical shifts are indicative of the electronic environment of each carbon atom.

Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Urea) | 152 - 155 |

| Aromatic C-CN | 139 - 141 |

| Aromatic C-Cl | 128 - 130 |

| Aromatic C-NH | 137 - 140 |

| Aromatic CH | 118 - 135 |

| C≡N (Cyano) | 115 - 120 |

Note: This is a predictive table. Actual values may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₄H₁₀ClN₃O), the molecular weight is approximately 283.71 g/mol .

In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed. A key feature would be the isotopic pattern of the chlorine atom, resulting in two peaks: one for the ³⁵Cl isotope (M) and another, approximately one-third the intensity, for the ³⁷Cl isotope (M+2).

Common fragmentation pathways for phenylureas involve cleavage of the C-N bonds of the urea bridge. This would likely lead to the formation of characteristic fragments such as the 4-chlorophenyl isocyanate ion or the 3-cyanoaniline radical cation, which would further fragment to produce a predictable pattern aiding in structural confirmation.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the presence of specific functional groups.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Urea) | Stretch | 3300 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C≡N (Cyano) | Stretch | 2220 - 2240 |

| C=O (Urea, "Amide I band") | Stretch | 1640 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| N-H (Urea, "Amide II band") | Bend | 1550 - 1620 |

The presence of strong absorption bands in these regions provides compelling evidence for the compound's structure, confirming the urea linkage, the aromatic rings, and the cyano and chloro substituents.

Chromatographic Purity and Impurity Profiling (e.g., High-Performance Liquid Chromatography, HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components of a mixture, making it ideal for determining the purity of a compound and identifying any impurities. A reverse-phase HPLC method is typically employed for compounds of moderate polarity like substituted phenylureas.

A standard HPLC method for this compound would involve a C18 stationary phase column. A gradient elution mobile phase, commonly a mixture of acetonitrile (B52724) and water, would be used to separate the target compound from any unreacted starting materials (e.g., 4-chloroaniline (B138754), 3-aminobenzonitrile) or side products. Detection is typically achieved using a UV detector set to a wavelength where the aromatic rings exhibit strong absorbance (e.g., ~254 nm). The purity of the sample is calculated from the chromatogram by comparing the area of the main peak to the total area of all observed peaks. This technique is sensitive enough to detect impurities at very low levels.

Solid-State Characterization (e.g., X-ray Diffraction)

While spectroscopic and chromatographic methods characterize the molecule itself, solid-state techniques like X-ray Diffraction (XRD) provide information about how the molecules are arranged in a crystalline solid. Specific experimental single-crystal X-ray diffraction data for this compound is not widely available in the public domain.

However, this technique, when applied, would yield a precise three-dimensional model of the molecule's conformation in the solid state. It would reveal exact bond lengths, bond angles, and torsion angles. Furthermore, XRD analysis would elucidate the crystal packing arrangement, showing how individual molecules interact with their neighbors through intermolecular forces. Of particular interest would be the hydrogen bonding network formed by the urea N-H donors and the urea carbonyl and nitrile nitrogen acceptors, which would be critical in dictating the material's physical properties such as melting point and solubility.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.